alpha-D-Glucopyranose, pentaacetate
Description
Historical Context of Acetylated Sugars in Organic Synthesis
The study of carbohydrates, foundational to understanding numerous biological processes, presented significant challenges to early organic chemists. nobelprize.org A primary difficulty was that carbohydrates often formed syrupy mixtures that were difficult to purify and characterize. montrealgazette.com The breakthrough in this field is largely credited to the German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses. nobelprize.orgwikipedia.org In 1877, Fischer synthesized phenylhydrazine, a reagent that proved instrumental in forming well-defined crystalline derivatives with carbohydrates, thereby simplifying their study. nobelprize.orgmontrealgazette.com
Fischer's work laid the groundwork for understanding the molecular structure of carbohydrates, and he was the first to achieve the total synthesis of glucose. montrealgazette.com His development of the Fischer projection in 1891 provided a standardized two-dimensional method for representing the three-dimensional structures of these molecules, which was crucial for distinguishing between different stereoisomers. news-medical.netwikipedia.org The acetylation of sugars, a process of protecting the hydroxyl groups with acetyl groups, became a key strategy in synthetic carbohydrate chemistry. This protection allows for specific chemical manipulations at other positions of the sugar molecule and facilitates its dissolution in organic solvents, a critical aspect for many reactions. The use of acetylated sugars as synthetic intermediates became more widespread as chemists sought to build complex oligosaccharides and glycoconjugates, with Raymond Lemieux and George Huber successfully synthesizing sucrose (B13894) from acetylated glucose and fructose (B13574) in 1953. wikipedia.org
Significance of Glycopyranose Pentaacetates as Intermediates
Glycopyranose pentaacetates, such as α-D-glucopyranose pentaacetate, are pivotal intermediates in modern carbohydrate chemistry. ingentaconnect.com Their significance stems from their role as versatile building blocks for the synthesis of a wide array of more complex carbohydrate-containing molecules. acs.org The five acetyl groups in these compounds serve as protecting groups for the hydroxyl functions of the pyranose ring. This protection is crucial as it prevents unwanted side reactions during synthetic transformations.
The acetylated form of the sugar is often a stable, crystalline solid that is soluble in organic solvents, which simplifies handling and reaction conditions. deyerchem.com One of the most important applications of glycopyranose pentaacetates is in glycosylation reactions, where a carbohydrate is linked to another molecule, known as an aglycone, to form a glycoside. nih.gov These intermediates can be readily converted into glycosyl donors, such as glycosyl halides (e.g., bromides or chlorides) or thioglycosides, which are then used to form glycosidic bonds with high stereoselectivity. acs.orgorgsyn.org The participation of the acetyl group at the C-2 position can influence the stereochemical outcome of the glycosylation, often leading to the formation of 1,2-trans-glycosides. orgsyn.org The stability of the α-anomer of glucose pentaacetate is notably higher than its β-counterpart due to the anomeric effect, making it a thermodynamically favored product under many synthetic conditions. ingentaconnect.comcdnsciencepub.com
Overview of alpha-D-Glucopyranose, Pentaacetate within Glucose Derivatives
This compound, also known by synonyms such as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is a fully protected derivative of D-glucose. nih.govsigmaaldrich.com In this compound, all five hydroxyl groups of the glucopyranose ring are esterified with acetic acid. It exists as a white crystalline powder at room temperature. ingentaconnect.comdeyerchem.com This derivative is a key member of the family of acetylated sugars and serves as a fundamental starting material in numerous synthetic pathways. sigmaaldrich.com
The acetylation of glucose can lead to either the α- or β-anomer of the pentaacetate. ingentaconnect.com The α-anomer is thermodynamically more stable than the β-anomer. ingentaconnect.comcdnsciencepub.com This stability difference is a critical factor in its synthesis, which is often achieved by treating glucose with acetic anhydride (B1165640) in the presence of a catalyst. ingentaconnect.com Due to its stability and defined stereochemistry, α-D-glucopyranose, pentaacetate is a valuable intermediate for the synthesis of various biologically active molecules and materials. deyerchem.comnih.gov For instance, it is a precursor for producing glycosylation donors used in the synthesis of oligosaccharides, glycoconjugates, and various glycosides. deyerchem.comnih.gov Research has also explored its potential in other areas, such as its insulinotropic action and its use as a physical solvent for carbon dioxide. ingentaconnect.comnih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₁₁ nih.govnist.gov |
| Molecular Weight | 390.34 g/mol nih.govsigmaaldrich.com |
| Appearance | White crystalline powder ingentaconnect.comdeyerchem.com |
| Melting Point | 111-114 °C deyerchem.com |
| Optical Activity [α]20/D | ≥+98° (c = 1 in ethanol) sigmaaldrich.com |
| CAS Number | 604-68-2 nih.govnist.gov |
| Solubility | Soluble in water, easily soluble in ethanol (B145695) and chloroform (B151607) deyerchem.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.33, 5.47, 5.12, 5.11, 4.27, 4.13, 4.10, 2.19, 2.10, 2.05, 2.03, 2.02 chemicalbook.com |
| IR (KBr, cm⁻¹) | The spectrum shows characteristic bands for C=O stretching of the acetyl groups. nist.govnih.gov |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 390 chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9 | |
| Record name | Glucopyranose, .alpha.-D- | |
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| Record name | Galactopyranose, .beta.-D- | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Mannopyranose, .beta.-D- | |
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| Record name | 604-69-3 | |
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| Record name | Mannopyranose, .alpha.-D- | |
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| Record name | Glucopyranose, .alpha.-D- | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Synthesis Methodologies for Alpha D Glucopyranose, Pentaacetate
Direct Acetylation of D-Glucose
Direct acetylation is the most common route to alpha-D-glucopyranose, pentaacetate. This approach typically involves reacting D-glucose with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a catalyst. ysu.edubas.bg The choice of catalyst plays a crucial role in the reaction's efficiency, selectivity, and conditions.
One-step esterification procedures offer a straightforward approach to the synthesis of this compound. These methods involve the simultaneous acetylation of all hydroxyl groups of D-glucose in a single reaction vessel.
Proton acids, such as sulfuric acid and perchloric acid, are effective catalysts for the acetylation of D-glucose. thepharmstudent.comresearchgate.net The reaction is typically carried out using acetic anhydride as both the acetylating agent and the solvent. For instance, a method involving the dropwise addition of 70% perchloric acid to a mixture of D-glucose and acetic anhydride with constant swirling has been reported. thepharmstudent.com This method is noted for its use of a small amount of acetic anhydride and the direct addition of the acid catalyst, leading to a high yield of the alpha-anomer. thepharmstudent.com
Another approach utilizes sulfuric acid as the catalyst for the acetylation of carbohydrates from sources like sugarcane bagasse and Jatropha curcas cake under microwave irradiation, resulting in polyacetylated carbohydrates. mdpi.comnih.gov A patented method describes dissolving mixed glucose pentaacetate in a reaction solvent and adding a catalyst like sulfuric acid at temperatures between 10 and 120 °C for 1 to 8 hours to produce alpha-glucose pentaacetate. google.com
Lewis acids are widely employed as catalysts in the peracetylation of D-glucose due to their ability to activate the acetylating agent. benthamdirect.comresearchgate.net
Indium(III) triflate (In(OTf)3) is a mild, water-tolerant, and low-toxicity Lewis acid that efficiently catalyzes the peracetylation of carbohydrates in neat acetic anhydride. nih.govnih.govsigmaaldrich.com Reactions catalyzed by In(OTf)3 are generally high-yielding and can be performed at temperatures as low as 0 °C for one hour. nih.gov Mechanistic studies suggest that triflic acid, generated in situ, is the active catalytic species. nih.gov
Lithium perchlorate (B79767) (LiClO4) serves as a highly efficient and convenient catalyst for the per-O-acetylation of various saccharides, including D-glucose, providing excellent yields. researchgate.netnycu.edu.twwikipedia.org The optimal conditions for this reaction involve using 1.1 equivalents of acetic anhydride and 0.1 equivalents of LiClO4 per hydroxyl group at 40 °C. nycu.edu.tw The reaction is quenched with water and extracted with ethyl acetate (B1210297), yielding an almost pure product. nycu.edu.tw
Other metal triflates such as samarium(III) triflate (Sm(OTf)3) , along with Cu(OTf)2, Bi(OTf)3, V(O)(OTf)2, Sc(OTf)3, and Ce(OTf)3, have also been reported as effective catalysts for acetylation reactions. nih.gov These catalysts are attractive alternatives to more water-sensitive Lewis acids. nih.gov The use of zinc chloride has also been documented, which under microwave irradiation, produces a 1:1 mixture of α/β pentacetates. psu.edu
Table 1: Comparison of Lewis Acid Catalysts in the Acetylation of D-Glucose
| Catalyst | Reaction Conditions | Yield | Reference |
| In(OTf)3 (0.05 equiv.) | Acetic anhydride, 0 °C, 1 hour | High | nih.gov |
| LiClO4 (0.1 equiv. per OH) | Acetic anhydride (1.1 equiv. per OH), 40 °C | Excellent | nycu.edu.tw |
| ZnCl2 | Acetic anhydride, Microwave | Quantitative (1:1 α/β mixture) | psu.edu |
Solid acid catalysts offer several advantages, including ease of separation, reusability, and often, enhanced selectivity. bas.bgMontmorillonite K-10 , a type of clay, has been successfully used as a catalyst for the peracetylation of sugars in acetic anhydride. nih.gov
A patented method describes the use of a H2SO4/SiO2 solid acid catalyst for the complete acetylation of monosaccharides. google.com In this process, glucose is mixed with acetic anhydride and the solid acid catalyst at 25°C for 30 minutes, resulting in a 97% yield of 1,2,3,4,6-penta-O-acetyl-α,β-D-glucopyranose with an α:β ratio of 2.6:1. google.com This method is highlighted for its simple process, short reaction time, convenient post-treatment, and high yield. google.com Other solid acid catalysts that have been explored include H-beta zeolite and zirconium sulfophenyl phosphonate. nycu.edu.tw
Enzymatic methods for the acylation of glucose offer high regioselectivity under mild reaction conditions. Lipases are commonly employed for this purpose. For instance, Pseudomonas sp. lipoprotein lipase (B570770) can acylate D-glucose that has been solubilized in organic solvents through complexation with phenylboronic acid. nih.gov This method allows for the enzymatic acylation to occur in solvents where sugars are typically insoluble. nih.gov
The lipase from Candida antarctica (often immobilized as Novozym 435) has proven to be particularly efficient for the regioselective acylation of glucose derivatives. tandfonline.comnih.gov While direct enzymatic synthesis of the pentaacetate is less common, these enzymes are highly effective in catalyzing selective acylation and deacylation at specific positions of the glucose molecule. tandfonline.comacs.org For example, lipase-catalyzed synthesis of glucose esters in acetone (B3395972) has been described by a kinetic model based on a ping-pong bi-bi mechanism. nih.gov The synthesis of glucose monodecanoate has been achieved using Novozym 435, where both α and β anomers were acylated at the C6 position. acs.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. psu.edu The peracetylation of D-glucose with acetic anhydride can be accomplished in less than 15 minutes with microwave heating, using catalysts like anhydrous potassium or sodium acetate, or zinc chloride. psu.edu When zinc chloride is used as the catalyst under microwave irradiation, a 1:1 mixture of α/β pentaacetates is obtained in quantitative yield. psu.edu
Microwave-assisted synthesis has also been successfully applied with Lewis acid catalysts. For example, the indium triflate-catalyzed peracetylation of glucose can be carried out in a microwave at 25°C for 5 minutes, yielding the peracetylated sugar in 84% yield. nih.gov Similarly, indium(III) chloride has been used as a catalyst in the microwave-assisted acetylation of carbohydrates, providing good to excellent yields. researchgate.net Furthermore, the combination of microwave irradiation with sulfuric acid as a catalyst has been used for the acetylation of carbohydrates from biomass sources. mdpi.comnih.gov
Table 2: Summary of Microwave-Assisted Acetylation of D-Glucose
| Catalyst | Reaction Time | Yield | Anomeric Ratio (α/β) | Reference |
| Zinc Dichloride | < 15 min | Quantitative | 1:1 | psu.edu |
| Sodium Acetate | < 15 min | Quantitative | Highly β-selective | psu.edu |
| Indium Triflate | 5 min | 84% | Not specified | nih.gov |
| Sulfuric Acid | Not specified | Complete conversion | Not specified | mdpi.comnih.gov |
Two-Step Esterification Procedures
A cost-effective and commercially viable method for producing glucose pentaacetate involves a two-stage reaction process. google.com This approach circumvents the need for a one-pot reaction with large excesses of expensive reagents by first creating a partially acetylated intermediate. google.com
The initial step in this two-step synthesis is the partial acetylation of D-glucose to form a mixture of glucose acetates, collectively referred to as "glucose diacetate". google.com This reaction is typically carried out by treating glucose with acetic acid. google.comgoogle.com In one iteration of this process, a p-toluenesulfonic acid catalyst is employed to achieve an average of 1.7 acetate units per glucose molecule. google.com The reaction is conducted at temperatures between 80°C and 120°C, with unreacted acetic acid and water being removed from the mixture to yield the glucose diacetate intermediate. google.com
Table 1: Reaction Parameters for Glucose Diacetate Formation
| Parameter | Value |
| Reactants | Glucose, Acetic Acid |
| Catalyst | p-Toluenesulfonic Acid (1%) |
| Temperature | 80°C - 120°C |
| Product | Glucose Diacetate |
This table summarizes the typical conditions for the first stage of the two-step esterification process.
Following the formation of the glucose diacetate, the intermediate is then fully acetylated to yield glucose pentaacetate. google.com This second stage involves reacting the glucose diacetate with an excess of acetic anhydride. google.comdoubtnut.comdoubtnut.comtardigrade.in Anhydrous sodium acetate is commonly used as the catalyst for this step. google.com The molar ratio of the reactants and catalyst is a critical factor in this stage, with a typical ratio of glucose diacetate to acetic anhydride to anhydrous sodium acetate being in the range of 1:7.5:0.5 to 1:5:0.25. google.com After the reaction, the final product, which is a mixture of anomers, can be purified. google.com
Anomerization of beta-D-Glucopyranose, Pentaacetate to this compound
While direct synthesis can produce a mixture of anomers, it is often necessary to convert the β-anomer to the more thermodynamically stable α-anomer. researchgate.netcdnsciencepub.com This transformation, known as anomerization, is frequently achieved through acid catalysis. acs.orgacs.org
Lewis acids such as stannic chloride (SnCl4) and titanium tetrachloride (TiCl4) are effective catalysts for the anomerization of β-D-glucopyranose pentaacetate to the α-form. cdnsciencepub.comcdnsciencepub.comcolab.ws The reaction, typically carried out in a solvent like chloroform (B151607), is specific to the C1-acetoxy group. cdnsciencepub.comcdnsciencepub.comcolab.ws Research has shown that while the α-acetate is highly stable towards titanium tetrachloride, the β-anomer reacts very rapidly with this reagent. cdnsciencepub.comcdnsciencepub.com This difference in reactivity highlights the greater stability of the α-anomer under these acidic conditions. cdnsciencepub.comcdnsciencepub.com
Table 2: Lewis Acids Used in Anomerization
| Lewis Acid | Efficacy |
| Stannic Chloride (SnCl4) | Effective catalyst for anomerization. cdnsciencepub.comcdnsciencepub.comcolab.ws |
| Titanium Tetrachloride (TiCl4) | Reacts rapidly with the β-anomer, facilitating conversion. cdnsciencepub.comcdnsciencepub.com |
This table lists common Lewis acids employed in the acid-catalyzed anomerization of β-D-glucopyranose pentaacetate.
The dissociation of the C1-acetoxy group is facilitated by the participation of the neighboring acetoxy group at the C2 position. cdnsciencepub.comcdnsciencepub.com This participation leads to the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.comcolab.ws The initial carbonium ion formed from the β-anomer has the lactol carbon atom in the α-configuration. cdnsciencepub.comcdnsciencepub.com The rate-controlling step of the reaction is the subsequent rearrangement of this stabilized ion into other ionic forms that can then recombine with an acetate ion to yield the final, more stable α-acetate product. cdnsciencepub.comcdnsciencepub.comcolab.ws
Acid-Catalyzed Anomerization (e.g., Lewis Acids like SnCl4, TiCl4)
Rate-Controlling Steps in Anomerization
For the conversion of the β-anomer to the α-anomer, the initial step is a rapid dissociation that is aided by the participation of the neighboring C2-acetoxy group. cdnsciencepub.comcolab.wscdnsciencepub.com This results in a resonance-stabilized carbonium ion where the lactol carbon atom is in the α-configuration. cdnsciencepub.comcolab.wscdnsciencepub.com The rate-controlling step for this β-to-α rearrangement is the subsequent rearrangement of this initial ion into other ionic forms that can then recombine with an acetate ion to form the final α-acetate product. cdnsciencepub.comcolab.ws
Conversely, when considering the rearrangement from the more stable α-anomer to the β-anomer, the rate-controlling step is different. The α-acetate is noted for its high stability compared to the β-anomer. cdnsciencepub.comcolab.wscdnsciencepub.com Therefore, the rate-controlling step in the α-to-β conversion is the initial dissociation of the C1-carbon to acetoxy group bond of the highly stable α-anomer. cdnsciencepub.comcolab.wscdnsciencepub.com
Base-Catalyzed Anomerization (e.g., Imidazole)
While acid-catalyzed methods are common, anomerization of β-D-glucose pentaacetate can also be efficiently promoted under basic conditions using catalysts such as imidazole (B134444). chemrxiv.orgchemrxiv.org This approach is noteworthy as basic conditions have often been overlooked due to concerns about side reactions and lack of efficiency. chemrxiv.org However, imidazole has been shown to facilitate this transformation effectively at room temperature. chemrxiv.orgchemrxiv.org The mechanism is distinct from acid-catalyzed pathways and is believed to involve inter- and intramolecular acyl transfer promoted by imidazole molecules in a concerted fashion. chemrxiv.org The free nucleophilic amine portion of imidazole is essential for this process, as evidenced by the lack of reaction when using 1-butyl imidazole or when the imidazole is protonated (imidazole hydrogen chloride). chemrxiv.orgresearchgate.net
Anomerization in Organic Solutions
The imidazole-promoted anomerization of β-D-glucose pentaacetate proceeds efficiently in anhydrous organic solvents like dichloromethane (B109758). chemrxiv.org In a typical procedure, β-D-glucose pentaacetate is mixed with imidazole and activated 4Å molecular sieves in the solvent. chemrxiv.org The reaction is stirred at room temperature for a period ranging from 30 minutes to several hours. chemrxiv.org While the reaction does proceed in organic solution, inconsistencies in achieving reproducible high conversion yields have been noted, a problem that was found to be related to the standing time after solvent evaporation. chemrxiv.org
Table 1: Imidazole-Promoted Anomerization of β-D-glucose pentaacetate in Dichloromethane Reaction Conditions: β-D-Glucose pentaacetate (1 mmol), activated 4Å molecular sieves (0.2 g), and imidazole in anhydrous dichloromethane (2 mL) at room temperature.
| Entry | Imidazole (Equivalents) | Time (hours) | Yield of α-anomer (%) |
| 1 | 0.5 | 6 | 45 |
| 2 | 1 | 1 | 60 |
| 3 | 2 | 0.5 | 70 |
| 4 | 2 | 1 | >95 |
Data sourced from ChemRxiv. chemrxiv.org
Anomerization in Solid State
A significant and unexpected finding is the continuation and completion of the anomerization process in the solid state. chemrxiv.orgchemrxiv.org After the initial reaction is carried out in an organic solvent like dichloromethane, the solvent is evaporated, leaving a crude solid mixture. chemrxiv.org If this solid mixture is simply left to stand at room temperature, the anomerization continues, often proceeding to full conversion (>99%) within 24 hours. chemrxiv.orgresearchgate.net This solid-state transformation is unprecedented for this compound under basic conditions and occurs without the need for mechanical mixing or stirring. chemrxiv.org This phenomenon suggests that the mobility of the active species in the solid state is sufficient to allow the reaction to proceed to completion, potentially favoring desired reaction pathways over side reactions like hydrolysis. chemrxiv.orgresearchgate.net
Table 2: Solid-State Anomerization Yields After 1-Hour Pre-mixing in Solution Reaction Conditions: β-D-glucose pentaacetate (0.5 mmol), imidazole (1 mmol), and 4Å molecular sieves were pre-mixed in solvent for 1 hour, followed by solvent evaporation. Yields were measured after standing in the solid state.
| Standing Time (hours) | Yield of α-anomer (%) |
| 0 | ~30 |
| 3 | - |
| 6 | - |
| 9 | - |
| 12 | >99 |
Data sourced from ChemRxiv. chemrxiv.org
Influence of Water and Molecular Sieves
The presence of water, or moisture, has a significant negative impact on the conversion yield of the imidazole-promoted anomerization. researchgate.net Moisture can lead to the formation of side products, likely due to hydrolysis. researchgate.net The presence of protons from water can inhibit the anomerization, underscoring the necessity of the basic, unprotonated form of the imidazole catalyst. researchgate.net
To counteract the effects of moisture, activated 4Å molecular sieves are used as a drying agent in the reaction mixture. chemrxiv.org The molecular sieves effectively remove trace amounts of water from the solvent and reactants. chemrxiv.org Their presence is crucial for obtaining a clean reaction and achieving outstanding, consistent yields, especially in the solid-state process. researchgate.net In the absence of molecular sieves, the reaction can still proceed, but at a slower rate. researchgate.net
Green Chemistry Approaches in Synthesis
The development of environmentally friendly, or "green," methods for chemical synthesis is of growing importance. In the context of producing this compound, several strategies align with the principles of green chemistry.
Other methods focus on improving traditional acetylation processes. An improved method for synthesizing α-D-glucose pentaacetate involves the direct use of a small amount of acetic anhydride and perchloric acid catalyst, eliminating the need for acetic acid as a solvent and resulting in a higher percentage yield. thepharmstudent.com This reduces the volume of acidic waste generated. thepharmstudent.com
Furthermore, industrial processes are being developed to recycle byproducts. One patented method describes using a mixture of anomers—often a waste byproduct from the production of a pure anomer—as the starting material for anomerization. google.com By dissolving this mixed-anomer starting material and using a catalyst like sulfuric acid in toluene, the process converts the mixture to the desired α-anomer, thereby recycling waste, reducing production costs, and minimizing environmental pollution from acid-bearing wastewater. google.com
Reaction Mechanisms and Stereochemical Control
Anomeric Effect in Acetylated Glucose Systems
The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring, despite the expected steric hindrance. wikipedia.org In acetylated glucose systems, this stereoelectronic effect significantly influences the stability of the anomers of glucopyranose pentaacetate. The α-anomer (α-D-glucopyranose pentaacetate), where the C-1 acetate (B1210297) group is in an axial position, is notably more stable than the β-anomer, where the C-1 acetate is equatorial. cdnsciencepub.comcolab.ws
This enhanced stability of the α-anomer is particularly evident under acidic conditions. cdnsciencepub.comcolab.ws Lewis acids, for instance, can catalyze the anomerization (the conversion of one anomer to the other), typically resulting in an equilibrium mixture that favors the thermodynamically more stable α-form. colab.ws The underlying reason for this stability involves the delocalization of a lone pair of electrons from the endocyclic ring oxygen into the antibonding (σ*) orbital of the exocyclic C-1-oxygen bond of the acetate group. This interaction is geometrically optimal when the acetate group is in the axial position, thus stabilizing the α-anomer. wikipedia.orgreddit.com The anomeric effect is a critical consideration in synthetic strategies, as the relative stability of the anomers can dictate reaction pathways and product distributions. wikipedia.orgrsc.org
Stereoselective Glycosylation Reactions
The controlled formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. α-D-Glucopyranose pentaacetate and its derivatives are key precursors in these reactions, where achieving high stereoselectivity is a primary challenge. The configuration at the anomeric center (α or β) of the resulting glycoside is determined by the reaction mechanism, which is influenced by the substrate, protecting groups, catalyst, and reaction conditions. nih.gov
Koenigs-Knorr Reaction and its Mechanisms
The Koenigs-Knorr reaction is a classical and enduring method for glycoside synthesis, originally involving the reaction of a glycosyl halide with an alcohol in the presence of a silver salt promoter like silver carbonate. wikipedia.orgslideshare.net When derivatives of α-D-glucopyranose pentaacetate, such as acetobromoglucose, are used, the stereochemical outcome is powerfully directed by the acetyl group at the C-2 position. wikipedia.org
The mechanism proceeds through the following key steps:
Activation : The promoter (e.g., silver salt) assists in the departure of the halide leaving group from the anomeric carbon. wikipedia.org This leads to the formation of a highly reactive glycosyl cation intermediate. libretexts.org
Neighboring Group Participation : The acetyl group at the C-2 position, being in close proximity to the newly formed carbocationic center, acts as an internal nucleophile. The carbonyl oxygen of the acetate attacks the anomeric carbon. libretexts.orgbeilstein-journals.org
Dioxolanium Ion Formation : This intramolecular attack results in the formation of a cyclic acyloxonium ion, specifically a five-membered dioxolanium ion, which is fused to the pyranose ring. wikipedia.orglibretexts.org This intermediate effectively blocks the α-face of the sugar.
Nucleophilic Attack : The external nucleophile (the alcohol) can then only attack the anomeric carbon from the opposite, unhindered β-face in an SN2-like manner. wikipedia.orglibretexts.org
Product Formation : This attack opens the dioxolanium ring and leads to the formation of a 1,2-trans-glycosidic linkage. wikipedia.org For glucose, this results in the selective formation of the β-glycoside.
This phenomenon, known as neighboring group participation, is a powerful tool for achieving high stereoselectivity, and ester protecting groups like acetyl are highly effective in this role. wikipedia.org
Oxocarbenium Ion and Dioxolenium Ion Intermediates
Glycosylation reactions proceed through highly reactive cationic intermediates. nih.gov When a leaving group departs from the anomeric center of an acetylated glucose donor, an oxocarbenium ion can form, where the positive charge is stabilized by resonance with the ring oxygen (O-5). dtu.dk However, in the presence of a participating C-2 acetyl group, this oxocarbenium ion is rapidly intercepted.
The intramolecular attack by the C-2 acetyl group leads to the formation of a more stable bicyclic intermediate: the dioxolenium ion . nih.govacs.org This species is significantly more stable than the open oxocarbenium ion because the positive charge is delocalized over two oxygen atoms within the five-membered ring. nih.govresearchgate.net
The existence and structure of these elusive intermediates have been confirmed by advanced techniques such as gas-phase infrared ion spectroscopy (IRIS). nih.govacs.orgmpg.de These studies have shown that for acetylated glucose donors, the formation of the dioxolenium ion via C-2 participation is energetically highly favorable compared to the unstabilized oxocarbenium ion or participation from other acetyl groups (C-3, C-4, or C-6). nih.govacs.org The characteristic vibrational stretches of the dioxolenium ion (O–C=O⁺) are distinctly different from those of a free oxocarbenium ion, allowing for their unambiguous identification. nih.govmpg.de The stability of the dioxolenium ion intermediate is the key reason for the high 1,2-trans selectivity observed in glycosylations with C-2 acetylated donors. nih.gov
Influence of Catalysts on Anomeric Selectivity (e.g., FeCl₃)
While neighboring group participation is a dominant strategy for forming 1,2-trans glycosides, the choice of catalyst or promoter can override this effect or be used to achieve 1,2-cis glycosylation. Lewis acids are commonly employed as catalysts in glycosylation reactions. rsc.org
For instance, iron(III) chloride (FeCl₃) has been demonstrated as an effective, inexpensive, and environmentally benign catalyst for promoting α-glycosidation. nih.govrsc.org In reactions using D-glycosamine pentaacetates, FeCl₃ catalysis provides high α-stereoselectivity. nih.govresearchgate.net This outcome suggests a mechanism where the Lewis acid activates the anomeric leaving group, but the reaction may proceed through a pathway that favors the formation of the thermodynamically more stable α-anomer, possibly involving an SN1-like mechanism or an in situ anomerization of an initially formed β-product to the α-product. rsc.orgresearchgate.net
Other strong Lewis acids like tin(IV) chloride (SnCl₄) and titanium(IV) tetrachloride (TiCl₄) are also known to influence anomeric selectivity, often by promoting the equilibration of anomers to favor the thermodynamically preferred product. cdnsciencepub.comrsc.org The ability of the catalyst to coordinate with oxygen atoms on the sugar ring can influence the stability of intermediates and transition states, thereby directing the stereochemical outcome of the glycosylation. rsc.orgnih.gov
The following table summarizes the influence of different factors on glycosylation outcomes with acetylated glucose donors.
| Factor | Condition | Predominant Intermediate | Typical Product | Source(s) |
| Protecting Group | C-2 Acetyl | Dioxolenium ion | 1,2-trans (β-glycoside) | wikipedia.org, beilstein-journals.org |
| Protecting Group | C-2 non-participating (e.g., Benzyl ether) | Oxocarbenium ion | Mixture of α and β | wikipedia.org, nih.gov |
| Catalyst | Silver salts (e.g., Ag₂CO₃) in Koenigs-Knorr | Dioxolenium ion | 1,2-trans (β-glycoside) | wikipedia.org, colab.ws |
| Catalyst | FeCl₃ (with glycosamine pentaacetate) | Oxocarbenium-like | 1,2-cis (α-glycoside) | researchgate.net, nih.gov |
| Catalyst | Strong Lewis Acids (e.g., SnCl₄) | Oxocarbenium-like / Anomerization | Thermodynamic product (α-glycoside) | rsc.org, cdnsciencepub.com |
Deacetylation Reactions
The removal of acetate protecting groups is a crucial final step in many synthetic sequences. While complete deacetylation is common, the ability to selectively remove a single acetate group, particularly from the anomeric position, is highly valuable for further chemical modifications.
Regioselective Hydrolysis of Acetate Groups
Achieving regioselective deacetylation of a peracetylated sugar like α-D-glucopyranose pentaacetate is challenging but can be accomplished using both chemical and enzymatic methods. The goal is typically to unmask a single hydroxyl group for subsequent reactions, such as glycosylation.
Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of ester bonds with high selectivity. The lipase (B570770) from Candida antarctica has been shown to be particularly effective at catalyzing the selective hydrolysis of the C-1 acetate group from β-D-glucose pentaacetate to yield 2,3,4,6-tetra-O-acetyl-D-glucose. tandfonline.com Other enzymes, such as acetyl xylan (B1165943) esterase, can also catalyze the deacetylation of glucose pentaacetate, often producing a series of intermediate glucose esters. researchgate.net Enzymatic methods offer mild reaction conditions and high regioselectivity, making them a powerful tool for selective deprotection. nih.govnih.gov
Chemical Methods: Several chemical reagents have been developed for the specific deacetylation of the anomeric position.
A mixture of ethylenediamine and acetic acid can be used to selectively remove the anomeric acyl group. researchgate.net This method is slower than some other reagents, which allows for easier control and greater selectivity. researchgate.net
Organotin compounds, such as (i-Pr)₃Sn(OEt) , have been reported as catalysts for the regioselective deacetylation of the anomeric configuration of peracetylated carbohydrates, including D-glucose pentaacetate. ccsenet.orgresearchgate.net
Lewis acids such as aluminum chloride (AlCl₃) at elevated temperatures can also effect the deacetylation of glucose pentaacetate, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, demonstrating the preference for the thermodynamically stable anomer. nih.gov
The following table presents a summary of methods for the regioselective deacetylation of glucose pentaacetate.
| Method | Reagent/Enzyme | Position Selectivity | Typical Product | Source(s) |
| Enzymatic | Candida antarctica lipase | C-1 (Anomeric) | 2,3,4,6-tetra-O-acetyl-D-glucose | tandfonline.com |
| Enzymatic | Acetyl xylan esterase | Stepwise deacetylation | Mixture of glucose esters | researchgate.net |
| Chemical | Ethylenediamine / Acetic Acid | C-1 (Anomeric) | Anomerically deprotected sugar | researchgate.net |
| Chemical | (i-Pr)₃Sn(OEt) | C-1 (Anomeric) | Anomerically deprotected sugar | ccsenet.org, researchgate.net |
| Chemical | AlCl₃ (at 110 °C) | C-1 (Anomeric) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | nih.gov |
Derivatization beyond Acetylation
Preparation of Glycosyl Halides (e.g., 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide)
A primary derivatization of α-D-glucopyranose pentaacetate is its conversion to glycosyl halides, which are versatile intermediates in glycosylation reactions. A prominent example is the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, also known as acetobromo-α-D-glucose. This transformation can be achieved through several methods. One common procedure involves the reaction of D-glucose with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid to first produce a mixture of α- and β-D-glucose pentaacetate. orgsyn.org This peracetylated sugar is then treated with a brominating agent.
One established method for the bromination step is the reaction of glucose pentaacetate with phosphorus tribromide. In a typical procedure, red phosphorus and bromine are reacted in glacial acetic acid to generate phosphorus tribromide in situ, which then reacts with the glucose pentaacetate. bas.bg This reaction, when conducted at room temperature for an optimal duration of three hours, can yield 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide in high yields, around 83.5%. bas.bg It is crucial to control the reaction time, as prolonged reaction can lead to the decomposition of the product, which is sensitive to heat and light. bas.bg
Alternatively, acetobromo-α-D-glucose can be prepared by treating β-pentaacetylglucose with hydrogen bromide in acetic acid. orgsyn.org Another route involves passing dry hydrogen bromide gas through a solution of glucose pentaacetate in a mixture of acetic acid and acetic anhydride. orgsyn.org These methods underscore the importance of glycosyl halides as key synthetic precursors for a wide range of other carbohydrate derivatives.
Synthesis of Thio- and Isothiocyanate Derivatives
Beyond halogenation, α-D-glucopyranose pentaacetate serves as a starting material for the synthesis of sulfur-containing carbohydrate derivatives, such as thioglycosides and glycosyl isothiocyanates. These compounds are of interest for their biological activities and as intermediates in the synthesis of complex glycoconjugates.
Thioglycosides can be efficiently synthesized from per-O-acetylated sugars like α-D-glucopyranose pentaacetate. A modern and effective method involves the use of triflic acid (TfOH) as a promoter. The reaction of glucose pentaacetate with a thiol, such as ethanethiol (B150549) or thiophenol, in the presence of a stoichiometric or even sub-stoichiometric amount of TfOH provides the corresponding thioglycoside in good to excellent yields. The reaction conditions, including temperature and the amount of TfOH, can be optimized depending on the reactivity of the sugar and the thiol.
Glycosyl isothiocyanates are typically synthesized from the corresponding glycosyl halides. Therefore, the preparation of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide from glucose pentaacetate, as described in the previous section, is the first step in this synthetic sequence. The resulting acetobromo-α-D-glucose is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate or sodium thiocyanate, to introduce the isothiocyanate functionality at the anomeric position. This nucleophilic substitution reaction proceeds to give 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, with the stereochemical outcome being influenced by the reaction conditions and the nature of the protecting groups. The synthesis of these derivatives highlights the versatility of α-D-glucopyranose pentaacetate in accessing a diverse range of carbohydrate structures.
Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of α-D-glucopyranose, pentaacetate. Both ¹H and ¹³C NMR provide detailed information about the atomic connectivity and stereochemistry of the molecule.
The complete assignment of the ¹H and ¹³C NMR spectra of α-D-glucopyranose, pentaacetate has been achieved through various analytical methods, including computational spectral analyses. nih.gov For instance, in a study using a 600 MHz spectrometer with DMSO-d6 as the solvent, the ¹H NMR spectrum showed five distinct singlets for the methyl protons of the acetate (B1210297) groups between δ 1.94 and 2.07 ppm. aip.org The corresponding ¹³C NMR spectrum displayed signals for the carbonyl carbons of the acetate groups at δ 169.2, 169.6, 169.7, 170.0, and 170.4 ppm. aip.org
Conformational analyses have been performed on fully protected derivatives like 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose. nih.gov These studies, supported by density functional theory (DFT) calculations, have helped in refining the chemical shift and coupling constant values. nih.govresearchgate.net The ¹H and ¹³C chemical shifts, along with proton-proton coupling constants, have been calculated to support experimental findings. nih.govresearchgate.net
Table 1: ¹H NMR Chemical Shift Assignments for α-D-Glucopyranose, pentaacetate in CDCl₃
| Assignment | Shift (ppm) |
|---|---|
| A | 6.334 |
| B | 5.474 |
| C¹ | 5.12 |
| D¹ | 5.11 |
| E | 4.274 |
| F | 4.13 |
| G | 4.10 |
| J² | 2.186 |
| K² | 2.096 |
| L² | 2.046 |
| M² | 2.032 |
| N*² | 2.021 |
Source: ChemicalBook chemicalbook.com
The study of deuterium-induced isotope effects on ¹³C chemical shifts (DHIECS) provides further insight into the structure and conformation of α-D-glucopyranose, pentaacetate. nih.gov To measure these effects, isotopically labeled compounds, including [1-²H], [2-²H], [3-²H], [4-²H], [5-²H], and [6,6-²H₂]-1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, were synthesized. nih.gov
It has been observed that substituting a proton with a deuteron (B1233211) at the β-position causes an upfield shift in the ¹³C chemical shift, typically ranging from 0 to -0.10 ppm. cdnsciencepub.com This effect is valuable for assigning signals in complex spectra, as the magnitude of the shift is influenced by the electronegativity of adjacent groups. cdnsciencepub.com The largest isotope effects are generally observed in the bond where the substitution occurs directly. researchgate.net
A significant correlation has been established between the C-H bond lengths and the one-bond deuterium-induced isotope effects on ¹³C chemical shifts (¹Δ DHIECS). nih.gov Density functional theory (DFT) calculations have been employed to determine the C-H bond lengths in the nondeuterated compound. nih.gov These theoretical bond lengths were then correlated with the experimentally measured ¹Δ DHIECS values, providing a deeper understanding of the molecule's electronic structure and its influence on NMR parameters. nih.gov
Vibrational Circular Dichroism (VCD)
VCD is a specialized spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. rsc.org
VCD has proven to be a reliable method for unambiguously assigning the absolute configuration and conformation of chiral molecules like carbohydrates. rsc.org For disaccharides, VCD spectra in the mid-IR region can distinguish the stereochemistry (α or β) of the glycosidic linkage, while the CH stretching region (2000 to 4000 cm⁻¹) can be used to discriminate the glycosidic linkage position. nih.gov
A significant advancement in the application of VCD to carbohydrates is the ability to study them as films prepared from aqueous solutions. nih.gov This method overcomes the strong infrared absorption of water, which has historically limited the routine use of VCD for aqueous carbohydrate solutions. nih.gov Film measurements require significantly less sample material and result in better signal-to-noise ratios, making VCD a more accessible and powerful tool for carbohydrate structural analysis. nih.govresearchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-D-glucopyranose, pentaacetate shows characteristic absorption bands corresponding to its various functional groups. A notable feature in the FT-IR spectrum is a broad (C=O) stretching band around 1749 cm⁻¹. aip.org The entire infrared spectrum, particularly the fingerprint region from approximately 1500 to 400 cm⁻¹, is unique to the molecule and can be used for its identification. nih.govnist.govdocbrown.info
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| α-D-Glucopyranose, pentaacetate |
| 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [1-²H]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [2-²H]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [3-²H]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [4-²H]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [5-²H]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| [6,6-²H₂]-1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose |
| D-glucose |
| D-mannose |
| D-allose |
| D-galactose |
| Methyl D-glucopyranosides |
| Trehalose |
| Neotrehalose |
| Isotrehalose |
| Kojibiose |
| Nigerose |
| Maltose |
| Isomaltose |
| Sophorose |
| Laminaribiose |
| Cellobiose |
| Gentiobiose |
| (R)-4-(3-hydroxybutyl)phenol |
| Rhododendrin |
| Betuloside |
| (+)-(2S)-rhododendrol |
| epi-rhododendrin |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of α-D-glucopyranose pentaacetate. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing structural information. The mass spectrum of α-D-glucopyranose, pentaacetate is available in public databases such as the NIST Mass Spectrometry Data Center. cdnsciencepub.comnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of this compound. nih.gov The fragmentation mechanism of acetylated sugars can be complex. While detailed fragmentation studies on D-glucose itself have shown multiple parallel fragmentation routes leading to numerous distinct fragment ions, the specific fragmentation pathways for the pentaacetate derivative are also subject to intricate rearrangements and cleavages of the acetyl groups and the pyranose ring. nih.gov The analysis of glucose derivatives, such as the aldonitrile pentaacetate, by GC-MS with positive chemical ionization (PCI) has been used to identify diagnostic ion fragments for isotopic enrichment studies. researchgate.net
Table 1: Mass Spectrometry Data for α-D-Glucopyranose, pentaacetate
| Parameter | Value/Information | Source |
| Molecular Formula | C₁₆H₂₂O₁₁ | nist.gov |
| Molecular Weight | 390.34 g/mol | nih.govsigmaaldrich.com |
| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Ionization | Electron Ionization (EI) | nist.gov |
| Data Availability | NIST Mass Spectrometry Data Center | cdnsciencepub.comnist.gov |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose | sigmaaldrich.com |
X-ray Crystallography and Crystal Structure Analysis
The crystal structure of α-D-glucopyranose pentaacetate has been determined and its data is available in the Cambridge Structural Database (CSD). nih.gov The CSD deposition number provides access to the detailed crystallographic information, which confirms the pyranose ring conformation and the orientation of the five acetyl substituents. nih.gov
Determination of Bond Distances and Angles
The analysis of the crystal structure allows for the precise determination of all bond distances and angles within the molecule. While the specific values for the pentaacetate are contained within the CSD entry, studies on the parent molecule, α-D-glucose, by neutron diffraction provide a reference for the fundamental geometry of the glucopyranose ring. nih.gov In α-D-glucose, the C(1)-O(1) bond length is significantly shorter than the other C-O bonds, a feature that is influenced by the anomeric effect. nih.gov Similar trends, modulated by the electronic effects of the acetyl groups, are expected in the pentaacetate derivative.
Table 2: Crystallographic Data for α-D-Glucopyranose, pentaacetate
| Parameter | Identifier/Information | Source |
| Crystal Structure | Determined | nih.gov |
| Database | Cambridge Structural Database (CSD) | nih.gov |
| CCDC Number | 911297 | nih.gov |
| Associated Article DOI | 10.1002/mrc.3918 | nih.gov |
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape, structural properties, and electronic features of α-D-glucopyranose pentaacetate.
Calculation of Structural Properties and Boltzmann-Averaged Chemical Shifts
Theoretical calculations allow for the prediction of various structural properties. By determining the relative free energies of all stable conformers, their equilibrium populations can be estimated using the Boltzmann distribution. This allows for the calculation of Boltzmann-averaged properties, such as NMR chemical shifts, which can then be compared to experimental data for validation of the computational model. DFT calculations have been shown to successfully predict the anomeric ratio in D-glucose by calculating the relative free energies of the α and β anomers. nih.gov The methodology involves geometry optimization of each conformer, followed by the calculation of zero-point vibrational energy, enthalpy, and entropy to obtain the final free energy. nih.gov
Anomeric Configuration and Steric Hindrance Effects
The stereochemistry at the anomeric carbon (C1) has a profound effect on the structure and stability of α-D-glucopyranose pentaacetate. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the potential for greater steric hindrance, over the equatorial position. wikipedia.org In α-D-glucopyranose pentaacetate, the anomeric acetate group is in the axial position. chegg.com This configuration is stabilized by the anomeric effect, which involves a stereoelectronic interaction between the lone pair of electrons on the ring oxygen and the anti-bonding (σ*) orbital of the exocyclic C-O bond. wikipedia.org
This electronic stabilization is significant enough to make the α-anomer more stable than the β-anomer, where the anomeric acetate group is in the sterically less-hindered equatorial position. chegg.com The anomerization from the β- to the α-form, often catalyzed by Lewis acids, proceeds through the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.com The greater stability of the α-anomer is a key factor in its chemistry. cdnsciencepub.com Steric hindrance between the bulky acetyl groups, such as between the substituents on the anomeric and C4 carbons in related molecules like galactose pentaacetate, can also influence molecular conformation and properties. researchgate.net
Anomeric Equilibrations
The interconversion between anomeric forms of glucose derivatives, a phenomenon known as mutarotation, is a fundamental process in carbohydrate chemistry. For α-D-glucopyranose pentaacetate, this equilibration involves the reversible transformation between the α and β anomers, typically catalyzed by acid or base.
Research Findings
Studies on the anomeric equilibration of D-glucose pentaacetates have provided significant insights into the kinetics, thermodynamics, and mechanisms of this process. The equilibration is influenced by factors such as the solvent system, temperature, and the nature of the catalyst.
An investigation into the acid-catalyzed anomerization of D-glucose pentaacetates in a 50:50 mixture of acetic anhydride (B1165640) and acetic acid revealed that the reaction follows a first-order rate expression. acs.org The presence of substances more basic than the solvent, such as sulfuric acid, was found to repress the rate of anomerization. acs.org
The mechanism of anomerization often involves the formation of an intermediate carbonium ion. cdnsciencepub.comcolab.ws In the case of the stannic chloride-catalyzed anomerization in chloroform (B151607), the process is specific to the C1-acetoxy group and involves the complete dissociation of the C1-carbon-acetoxy group bond to form these carbonium ions. colab.ws The initial step in the transformation from the β to the α anomer is a rapid dissociation, with participation from the C2-acetoxy group, leading to a resonance-stabilized carbonium ion where the lactol carbon is in the α-configuration. colab.ws The rate-determining step appears to be the rearrangement of this ion to other ionic forms that can then recombine with an acetate ion to form the more stable α-acetate. colab.ws
The stability of the α-anomer is notably higher than that of the β-anomer under various acidic conditions. colab.ws For instance, while pentaacetyl-β-D-glucopyranose readily forms an intermediary resonance-stabilized carbonium ion, the α-anomer is more resistant to dissociation. cdnsciencepub.comcolab.ws
In aqueous solutions, glucose and its derivatives exist in equilibrium as a mixture of anomers. jofem.orglibretexts.org For glucose itself, the β-anomer is generally more prevalent in aqueous solutions, making up approximately two-thirds of the mixture, with the α-anomer comprising about one-third. jofem.org This preference for the β-anomer is attributed to its greater thermodynamic stability, as all of its bulky substituents can occupy equatorial positions in the chair conformation. libretexts.org
The process of mutarotation can be monitored by observing the change in optical rotation over time until an equilibrium value is reached. libretexts.org For example, a pure solution of α-D-glucopyranose exhibits a decrease in its specific rotation, while a solution of pure β-D-glucopyranose shows an increase until they both converge at the same equilibrium value. libretexts.org
Data Tables
| Parameter | Value |
|---|---|
| Standard Heat of Anomerization (ΔH°) | [Data not available in provided search results] |
| Standard Entropy of Anomerization (ΔS°) | [Data not available in provided search results] |
| Standard Free Energy of Anomerization (ΔG°) | [Data not available in provided search results] |
| Activation Energy (Forward Reaction) | [Data not available in provided search results] |
| Activation Energy (Reverse Reaction) | [Data not available in provided search results] |
| Anomer | Percentage at Equilibrium |
|---|---|
| α-D-glucopyranose | ~36% libretexts.org |
| β-D-glucopyranose | ~64% libretexts.org |
| Open-chain aldehyde form | <0.02% libretexts.org |
Precursor in Glycoside Synthesis
As an important intermediate, alpha-D-Glucopyranose, pentaacetate is extensively used in the synthesis of various glycosides. deyerchem.com The acetate groups function as protecting groups and the anomeric acetate acts as a leaving group, facilitating the formation of glycosidic bonds with various aglycones upon activation with a Lewis acid. This foundational role makes it a key starting material for creating both simple and complex glycosidic structures.
Synthesis of Phenolic Glycosides
Phenolic glycosides, compounds where a sugar is linked to a phenolic aglycone, are a significant class of natural products with diverse biological activities. nih.gov The synthesis of these molecules can be achieved through the direct glycosylation of phenols with glucose pentaacetate. This reaction is typically promoted by a catalyst, such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid, through a fusion method. nih.gov Although this direct approach can be effective, reaction conditions, such as high temperatures (120–130 °C), can sometimes lead to the formation of byproducts or tar-like substances, necessitating careful optimization of the process. nih.gov The choice of Lewis acid is also critical; stronger acids like aluminum chloride (AlCl₃) can sometimes favor deacetylation over the desired glycosylation. nih.gov
Table 1: Catalysts and Conditions for Phenolic Glycoside Synthesis
| Catalyst | Typical Conditions | Observations |
| Zinc Chloride (ZnCl₂) | Fusion with phenol | Promotes direct glycosylation. nih.gov |
| p-Toluenesulfonic acid | Heating (120-130°C) | Can lead to tar formation. nih.gov |
| Aluminum Chloride (AlCl₃) | Heating under vacuum | May cause deacetylation as a side reaction. nih.gov |
Synthesis of Alkyl and Aryl Glycosides
The application of this compound extends to the synthesis of both alkyl and aryl glycosides, which have varied applications, including as surfactants and as precursors to bioactive molecules. Alkyl glucosides, for instance, are valuable surfactants and can be synthesized from glucose derivatives. deyerchem.com The synthesis of aryl C-glycosides, where the sugar is linked to an aromatic ring via a carbon-carbon bond, represents a more advanced application. While not a direct reaction of the pentaacetate, it can be converted into a suitable glycosyl donor, such as a glycosyl ester, which can then undergo cross-coupling reactions with aryl bromides in the presence of nickel catalysts to form the C-C bond.
Role as a Protecting Group for Hydroxyl Functionalities
One of the most fundamental roles of the acetate groups in this compound is to serve as protecting groups for the hydroxyl functionalities of the glucose core. In carbohydrate chemistry, it is often necessary to perform reactions selectively at one hydroxyl group while the others remain unreactive. Acetylation of all five hydroxyls provides a robustly protected starting material.
A key synthetic strategy involves the selective deprotection of the anomeric (C1) position. The anomeric acetate is more labile than the other secondary acetates and can be selectively removed under specific conditions, for example, using a base like sodium methoxide. This unmasks the C1 hydroxyl group, allowing for further chemical transformations at this position while the hydroxyls at C2, C3, C4, and C6 remain protected by their respective acetate groups. This selective reactivity is a cornerstone of controlled carbohydrate synthesis.
Intermediate in Complex Carbohydrate Synthesis
Beyond the synthesis of simple glycosides, this compound is a critical intermediate in the assembly of more complex carbohydrate structures, including oligosaccharides and glycoconjugates. deyerchem.com It serves as a "synthon," a building block that can be chemically manipulated and incorporated into larger, more intricate molecular architectures. deyerchem.com
Synthesis of Oligosaccharides
Oligosaccharides are complex carbohydrates composed of multiple monosaccharide units linked together. The synthesis of these molecules requires precise control over the formation of glycosidic bonds. This compound can be converted into a variety of glycosylation donors, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), which are then used to build oligosaccharide chains. researchgate.net By reacting these donors with a suitably protected monosaccharide acceptor, a disaccharide is formed. This process can be repeated iteratively to construct longer oligosaccharide chains. This building-block strategy has been employed in the synthesis of biologically important molecules, including a heptasaccharide phytoalexin elicitor and a pentasaccharide used in vaccine development. deyerchem.com
Table 2: Examples of Complex Oligosaccharides Synthesized from Glucose Pentaacetate Derivatives
| Target Molecule Type | Description | Reference |
| Heptasaccharide | A phytoalexin elicitor, involved in plant defense mechanisms. | deyerchem.com |
| Pentasaccharide | A component developed for use in vaccines. | deyerchem.com |
| Phenylethyl trisaccharide | Exhibits hepatoprotective and vasorelaxant activities. | deyerchem.com |
Synthesis of Glycoconjugates
Glycoconjugates are important biomolecules where a carbohydrate is covalently attached to a non-carbohydrate moiety, such as a protein (glycoprotein) or a lipid (glycolipid). This compound is a key starting material for the carbohydrate portion of these molecules. It serves as a building block for glycopeptide oligomers and in the synthesis of "brush glycopolymers," which are synthetic polymers with carbohydrate side chains designed to mimic the structure of glycolipids. deyerchem.com These synthetic glycoconjugates are invaluable tools for studying biological processes and for the development of new biomaterials.
Biochemical and Medicinal Chemistry Research
Studies on Insulinotropic Action and Glucose Metabolism
Research into alpha-D-Glucopyranose, pentaacetate has uncovered its potential role in modulating insulin (B600854) secretion and glucose metabolism, positioning it as a compound of interest for diabetes research.
Effects on Pancreatic Islet Cells
Studies on isolated rat pancreatic islets have demonstrated that D-glucose pentaacetate can stimulate the release of insulin. guidechem.com Notably, the anomeric configuration of the molecule plays a crucial role in its activity. The alpha-anomer, this compound, was found to induce an immediate and monophasic increase in insulin secretion. guidechem.com In contrast, the beta-anomer exhibited a different response, initially causing a transient inhibition of insulin release, which was then followed by a secondary rise in the secretory rate. guidechem.com This stereospecific effect underscores the importance of the compound's three-dimensional structure in its interaction with pancreatic beta-cells.
Intracellular Generation of D-Glucose from Ester
The insulinotropic action of this compound is predicated on its ability to act as a source of D-glucose within the pancreatic islet cells. As an esterified derivative of D-glucose, it can be a substrate for intracellular esterases. guidechem.com These enzymes hydrolyze the ester bonds, releasing D-glucose and acetic acid directly into the cell's cytoplasm. guidechem.com This intracellular generation of glucose is a key step, as the subsequent metabolism of this glucose is what triggers the insulin secretion cascade. The use of such esterified derivatives allows for the study of glucose metabolism by bypassing the glucose transport system in the cell membrane. guidechem.com
Influence on Glucose Oxidation and Utilization
The intracellularly generated D-glucose from the hydrolysis of this compound is expected to enter the glycolytic pathway, leading to its oxidation and the production of ATP. This increase in the ATP/ADP ratio is a critical signal for insulin exocytosis. While the direct influence on glucose oxidation and utilization has been a subject of study, specific quantitative data from the available research is limited. However, the observed insulinotropic effect strongly implies that the compound enhances these metabolic processes within the pancreatic islets.
Activation of Glycogen (B147801) Synthase a
The effect of this compound on the activation of glycogen synthase a, the active form of the enzyme responsible for glycogen synthesis, is a plausible area of investigation, particularly in hepatocytes. However, detailed research findings specifically linking this compound to the activation of glycogen synthase a are not extensively documented in the currently available literature.
Development of Nucleoside-Carbohydrate Phosphodiester Prodrug Analogues
In the field of medicinal chemistry, this compound serves as a versatile starting material for the synthesis of more complex molecules, including nucleoside analogues. Research has shown its utility in the stereoselective synthesis of C-nucleoside analogues. researchgate.net For instance, it can be converted into 3-(tetra-O-acetyl-alpha-D-glucopyranosyl)-1-propene, a precursor for various C-glycopyranosyl derivatives. researchgate.net These carbohydrate moieties can be incorporated into prodrug designs, where the sugar part can influence the solubility, stability, and targeting of the active drug. The development of such analogues is a strategy to enhance the therapeutic profile of nucleoside-based drugs. researchgate.net
Antiviral and Antitumor Agent Development
The synthetic versatility of this compound extends to the development of potential antiviral and antitumor agents. researchgate.net
Compounds featuring a C-glycopyranosyl (het)arene motif, which can be synthesized from this compound, have been the subject of biological studies. researchgate.net These studies have revealed that such compounds can exhibit a range of biological activities, including antiviral and cytotoxic effects. researchgate.net The carbohydrate portion of these molecules can play a role in their uptake and activity in target cells. The synthesis of novel C-nucleoside analogues from this starting material is an active area of research aimed at discovering new therapeutic agents. researchgate.net For example, the synthesis of thiophene (B33073) derivatives as new C-nucleoside analogues has been reported. researchgate.net While many university curricula include the preparation of this compound in the context of bioorganic and medicinal chemistry, specific details on its direct incorporation into named antiviral or antitumor drugs in clinical use are not broadly published in the reviewed literature. annauniv.edujeppiaarcollege.organnauniv.eduannauniv.edu
Carbohydrate-Containing Biomolecules and Enzymes in Crystallization
The crystallization of carbohydrate-containing biomolecules and enzymes is a critical step in determining their three-dimensional structures, which is fundamental to understanding their functions. This compound has been utilized in this field as an additive or a component of the crystallization solution. deyerchem.com Its presence can influence the crystal packing and morphology, potentially leading to the formation of higher-quality crystals suitable for X-ray diffraction analysis.
One area of application is in the use of this compound as an antisolvent in the crystallization of various molecules. deyerchem.com This technique involves dissolving the biomolecule in a suitable solvent and then introducing an antisolvent, in this case, one containing this compound, to induce crystallization. The specific interactions between the acetylated sugar and the biomolecule can facilitate the formation of well-ordered crystal lattices. Research has shown its utility in modifying the crystal habit of carbohydrate-containing biomolecules and enzymes. deyerchem.com
Table 1: Research Findings on the Role of this compound in Crystallization
| Research Area | Application of this compound | Outcome |
| Biomolecule Crystallization | Used as an antisolvent in crystallization processes. deyerchem.com | Facilitates selective separation and modifies crystal morphology. deyerchem.com |
| Enzyme Crystallization | Employed to alter the crystal habit. deyerchem.com | Can lead to improved crystal quality for structural analysis. |
Research in Glycosylation Reactions Relevant to Pharmaceuticals
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a crucial post-translational modification that significantly impacts the function, stability, and immunogenicity of many therapeutic proteins. This compound serves as a key starting material or intermediate in the synthesis of various glycosyl donors, which are essential for carrying out glycosylation reactions in a laboratory setting. deyerchem.com
Its per-O-acetylated structure provides protecting groups for the hydroxyl moieties of the glucose ring, allowing for selective chemical manipulations at the anomeric carbon. This feature is exploited in the synthesis of more complex glycosides and oligosaccharides that can be subsequently used to produce glycoproteins and other glycoconjugates with pharmaceutical relevance. For instance, it is a precursor in the synthesis of various bioactive materials and glycopeptide oligomers. deyerchem.com
Furthermore, studies have investigated the metabolic fate and effects of alpha-D-glucose pentaacetate in biological systems. Research on isolated rat pancreatic islets revealed that the compound is taken up and hydrolyzed, leading to an accumulation of D-glucose within the cells. nih.gov This intracellular generation of glucose from the ester suggests a potential link to its observed insulinotropic action, making it a subject of interest for developing new types of insulin secretagogues. deyerchem.comnih.gov The ester was found to be a more efficient fuel source in islet cells compared to an equimolar concentration of D-glucose, as evidenced by its higher conversion to metabolic products. nih.gov
Table 2: Research Findings on the Role of this compound in Glycosylation and Pharmaceuticals
| Research Area | Role of this compound | Key Findings |
| Glycosylation Synthesis | Serves as a synthon for bioactive materials and a glycosylation donor. deyerchem.com | Enables the synthesis of complex glycosides and glycopeptide oligomers. deyerchem.com |
| Pharmaceutical Intermediates | Used as a pharmaceutical intermediate and for its modification. deyerchem.com | Acts as a building block for various pharmaceutically relevant molecules. deyerchem.com |
| Insulin Secretion Research | Investigated for its insulinotropic action. deyerchem.comnih.gov | Efficiently taken up by pancreatic islet cells and hydrolyzed to D-glucose, stimulating insulin release. nih.gov |
Analytical Methodologies and Standards
Use as a Standard in Gas Chromatography (GC) for Monosaccharide and Polysaccharide Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, carbohydrates like monosaccharides and the constituent units of polysaccharides are non-volatile due to their numerous polar hydroxyl groups. thermofisher.com To make them suitable for GC analysis, they must be chemically modified in a process called derivatization. thermofisher.comnih.gov Acetylation, which converts the hydroxyl groups to acetate (B1210297) esters, is a widely used derivatization method that increases the volatility of sugars, allowing them to be analyzed by GC. thermofisher.com
α-D-Glucopyranose pentaacetate is frequently employed as a standard in these analyses. Because it is a stable, pure, and well-characterized derivative of glucose, it provides a reliable reference point for both qualitative and quantitative studies. In the analysis of complex mixtures of monosaccharides obtained from the hydrolysis of polysaccharides or from biological samples, α-D-glucopyranose pentaacetate can be used as an external or internal standard.
As an external standard, a calibration curve is generated by injecting known concentrations of α-D-glucopyranose pentaacetate into the GC. The peak areas obtained are then used to quantify the amount of glucose in an unknown sample after it has been similarly derivatized. When used as an internal standard, a known amount of α-D-glucopyranose pentaacetate is added to the sample before derivatization and analysis. This helps to correct for variations in the derivatization reaction and injection volume, thereby improving the accuracy and precision of the quantification. masonaco.org
The separation of different sugar anomers, which can form during derivatization, is a key consideration in the GC analysis of carbohydrates. chromforum.org The choice of GC column and temperature programming is crucial for achieving good resolution of these anomers. For instance, mid-polarity columns are often used to separate the anomers of derivatized glucose. thermofisher.com
Table 1: GC Parameters for Analysis of Acetylated Sugars
| Parameter | Value |
|---|---|
| Column Type | Mid-polarity (e.g., 14% cyanopropylphenyl polysiloxane) |
| Derivatization Method | Acetylation (e.g., with acetic anhydride) |
| Standard | α-D-Glucopyranose, pentaacetate |
| Detection | Flame Ionization Detection (FID) or Mass Spectrometry (MS) |
Application in Mass Spectrometry for Gluconeogenesis Measurement
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is an indispensable tool for studying metabolic pathways, such as gluconeogenesis—the process of generating glucose from non-carbohydrate precursors. In these studies, stable isotope-labeled compounds are administered, and the incorporation of the isotope into glucose is measured to determine the rate of its synthesis.
The analysis of glucose by GC-MS also requires derivatization to make it volatile. nih.govnih.gov The pentaacetate derivative of glucose is one of the forms used for this purpose. nih.gov In studies of gluconeogenesis, after the administration of a labeled precursor, glucose is extracted from biological samples (e.g., blood plasma), derivatized to its pentaacetate form, and then analyzed by GC-MS.
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the derivatized glucose in the mass spectrometer provides information about the isotopic labeling pattern of the glucose molecule. For instance, the pentaacetate derivative of glucose yields characteristic fragments with specific m/z values. nih.gov By analyzing the mass isotopomer distribution of these fragments, researchers can determine the extent and position of isotope labeling in the glucose molecule, which in turn provides insights into the metabolic pathways involved in its synthesis. nih.gov
For example, specific fragment ions of the glucose pentaacetate derivative can be monitored to assess the incorporation of isotopes into different parts of the glucose carbon skeleton. nih.gov This detailed information is crucial for accurately quantifying the contribution of various precursors to gluconeogenesis.
Table 2: Key Fragments of Glucose Derivatives in Mass Spectrometry
| Glucose Derivative | Fragment Ion (m/z) | Application |
|---|---|---|
| Pentaacetate | 331 | Isotopic enrichment analysis nih.gov |
| Pentaacetate | 169 | Isotopic enrichment analysis nih.gov |
| Aldonitrile pentaacetate | 328, 242, 217, 212, 187, 145 | Positional deuterium (B1214612) enrichment nih.gov |
| Methyloxime peracetate | 203 (fructose), 131 (glucose) | Quantification of glucose and fructose (B13574) nih.gov |
Emerging Research Areas and Future Directions
Carbon Dioxide Absorption Studies
Alpha-D-Glucopyranose, pentaacetate has been identified as a promising candidate for carbon dioxide (CO2) capture. deyerchem.com It can function as a phase-change physical solvent or absorbent for CO2. deyerchem.com Research has demonstrated that the specific molecular structure and configuration of sugar acetates are crucial for their absorption capabilities. researchgate.net
A significant finding is the difference in CO2 absorption between its anomers. The absorption of CO2 in this compound is an order of magnitude greater than in its anomer, beta-D-Glucopyranose, pentaacetate. researchgate.net This superior performance in CO2 absorption highlights the potential of the alpha- anomer in environmental applications. chemrxiv.org Further studies have also compared its absorption capacity to other sugar acetates, noting that alpha-D-galactose pentaacetate absorbs less CO2 due to steric hindrance, reinforcing the importance of the specific stereochemistry of the glucose derivative. researchgate.net
Applications in Material Science
The unique physicochemical properties of this compound make it a valuable compound in the field of material science.
Directed Assembly of Sub-Nanometer Thin Organic Materials
This compound has been utilized in the development of advanced materials, specifically in the fabrication of molecular-sized nanopores for nano-thin films composed of phospholipids (B1166683) and hydrophobic polymers. deyerchem.com This application leverages the molecule's structure to create highly organized, ultra-thin materials with controlled porosity, which is essential for technologies like selective filtration and advanced sensors.
CO2-philic Properties and Solubilization in Supercritical CO2
Acetylated sugars, including this compound, are recognized as CO2-philic, or "CO2-loving," compounds. deyerchem.comresearchgate.net This property contributes to their high solubility in liquid and supercritical carbon dioxide (scCO2), often under mild conditions. nih.govnyu.edu This high solubility is significant for processes based in scCO2, which is considered a green solvent. The CO2-philic nature of sugar acetates makes them useful as surfactants for microemulsion systems and as solubilizers for other organic compounds in supercritical CO2. deyerchem.comresearchgate.net
Modification of Crystal Morphology
Due to its CO2-philic characteristics, this compound is employed in antisolvent crystallization processes. deyerchem.com It can be used to modify the crystal morphology or crystal habit of pharmaceutical molecules, carbohydrate-containing biomolecules, and enzymes. deyerchem.com This control over crystallization is critical in the pharmaceutical industry for improving drug delivery, stability, and bioavailability.
Green Synthesis and Sustainable Chemistry
In line with the principles of sustainable chemistry, researchers are developing more environmentally friendly methods for producing this compound. One notable advancement is the synthesis from glucose and acetic anhydride (B1165640) under solvent-free conditions using iodine as a catalyst. gychbjb.com This method achieves a high yield of 96.3% at room temperature. gychbjb.com Other efforts focus on creating "green preparation methods" to reduce waste and avoid harsh reagents traditionally used in acetylation reactions. google.com An economical and simplified method has also been developed that reduces the amount of acetic anhydride required and eliminates the need for acetic acid, resulting in a higher percentage yield. thepharmstudent.com
| Method | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Iodine | Reaction at 25°C, solventless | 96.3% | gychbjb.com |
| Economical Acetylation | Perchloric Acid | Reduced acetic anhydride, no acetic acid | High | thepharmstudent.com |
| Conventional Method | Sodium Acetate (B1210297) | Heating with acetic anhydride | 77% | chemicalbook.comgoogle.com |
Advanced Catalysis for Stereocontrol
Achieving high stereoselectivity for the α-anomer is a key challenge in the synthesis of glucose pentaacetate. Traditional methods often yield a mixture of α and β anomers. Advanced catalytic approaches are being explored to overcome this. One effective method is the anomerization of the more common β-D-Glucose, pentaacetate into the α-form. chemrxiv.org This can be achieved using Lewis acids, which promote the dissociation of the β-anomer more readily than the α-anomer. chemrxiv.org
A particularly efficient and mild method involves using imidazole (B134444) as a catalyst. chemrxiv.org Imidazole can promote the anomerization of β-D-Glucose, pentaacetate to the α-anomer in organic solutions and even in the solid state, achieving almost full conversion. chemrxiv.org This is highly advantageous for industrial applications as it can convert waste mixtures of anomers into the pure, more valuable α-form. chemrxiv.org
Q & A
Q. What experimental methods are used to confirm the stereochemistry and purity of alpha-D-glucopyranose pentaacetate?
- Methodological Answer : The compound’s stereochemistry is typically analyzed using Vibrational Circular Dichroism (VCD) to distinguish between axial and equatorial substituents . For purity, gas chromatography (GC) is employed due to its role as a monosaccharide/polysaccharide analytical standard . Structural confirmation involves infrared spectroscopy (IR) for acetyl group identification, nuclear magnetic resonance (NMR) for anomeric proton analysis (e.g., C-1 proton at 6.33 ppm for α-form vs. 5.72 ppm for β-form), and thin-layer chromatography (TLC) for isomer separation . Physical properties like melting point (107–111°C) and specific rotation (+100° to +104° in CHCl₃) are validated against standards .
Q. How is alpha-D-glucopyranose pentaacetate synthesized, and what purification steps are critical?
- Methodological Answer : Synthesis involves acetylation of D-glucose using acetic anhydride with catalytic acid (e.g., H₂SO₄ or pyridine). The product is purified via recrystallization from chloroform or ethyl acetate to achieve >95% purity . Kinetic studies of α/β isomerization use TLC to monitor reaction progress, with equilibration favoring the α-form under anhydrous conditions . Key parameters include reaction temperature (40–60°C) and solvent polarity .
Q. What are the primary applications of alpha-D-glucopyranose pentaacetate in carbohydrate chemistry?
- Methodological Answer : The compound serves as a protected glucose derivative for oligosaccharide synthesis, enabling selective deacetylation at specific hydroxyl groups. It is a chiral building block for glycoconjugates and a GC calibration standard for monosaccharide quantification . Its stability in organic solvents (e.g., CHCl₃, methanol) makes it ideal for glycosylation reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in conformational analysis of alpha-D-glucopyranose pentaacetate?
Q. What strategies improve the aqueous solubility of alpha-D-glucopyranose pentaacetate for biomedical applications?
- Methodological Answer : Despite its water insolubility, derivatization with hydrophilic groups (e.g., PEGylation) or nanoparticle encapsulation enhances biocompatibility. Recent studies use enzymatic deacetylation to generate partially acetylated forms with tunable solubility . Solubility parameters (1.5 mg/mL in CHCl₃ at 18°C) guide solvent selection for in vitro assays .
Q. How does alpha-D-glucopyranose pentaacetate exhibit biological activity, and what mechanisms are proposed?
- Methodological Answer : The compound shows anticancer potential by inhibiting glycolysis in cancer cell lines (IC₅₀ values validated via MTT assays). Its acetyl groups interact with histone deacetylases (HDACs), altering gene expression . Antimicrobial activity (tested via disk diffusion) correlates with membrane disruption in Gram-positive bacteria . Mechanistic studies require HPLC-MS to track metabolite formation .
Q. What advanced analytical methods quantify alpha/β anomer ratios in equilibrated mixtures?
- Methodological Answer : NMR integration of anomeric protons (δ 5.7–6.3 ppm) provides real-time ratio analysis. Polarimetry monitors specific rotation changes during equilibration (e.g., α-form: +102° vs. β-form: +4.8° in CHCl₃) . For high-throughput screening, HPLC with chiral columns achieves <2% error in isomer quantification .
Key Research Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
